tert-Butyl (3-fluoro-2-formylphenyl)carbamate
Overview
Description
tert-Butyl (3-fluoro-2-formylphenyl)carbamate is an organic compound that features a fluorine atom, a formyl group, and a carbamic acid tert-butyl ester group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-fluoro-2-formylphenyl)carbamate typically involves multiple stepsThe final step involves the formation of the carbamic acid tert-butyl ester group through a reaction with tert-butyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-fluoro-2-formylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst
Major Products Formed
Oxidation: The major product is (3-Fluoro-2-carboxy-phenyl)-carbamic acid tert-butyl ester.
Reduction: The major product is (3-Fluoro-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester.
Substitution: The products vary depending on the nucleophile used
Scientific Research Applications
tert-Butyl (3-fluoro-2-formylphenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl (3-fluoro-2-formylphenyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties .
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-2-formyl-phenyl)-carbamic acid tert-butyl ester
- (3-Bromo-2-formyl-phenyl)-carbamic acid tert-butyl ester
- (3-Methyl-2-formyl-phenyl)-carbamic acid tert-butyl ester
Uniqueness
tert-Butyl (3-fluoro-2-formylphenyl)carbamate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. This makes it particularly valuable in applications requiring high stability and specific reactivity .
Biological Activity
tert-Butyl (3-fluoro-2-formylphenyl)carbamate is a synthetic organic compound notable for its unique structural features, including a fluorine atom, a formyl group, and a carbamate moiety. This compound has garnered attention in various fields, including medicinal chemistry and biochemical research, due to its potential therapeutic applications and biochemical interactions.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- A formyl group (-CHO) which can participate in various chemical reactions.
- A fluorine atom , which enhances the compound's stability and bioavailability.
- A tert-butyl carbamate group , which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the fluorine atom's electronic properties may influence the compound's reactivity and interaction with biological systems.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. The compound has been explored for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
- Biochemical Probes : Due to its unique functional groups, this compound is being studied as a potential biochemical probe for enzyme interactions, particularly in the context of drug discovery and development .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Inhibition of cell proliferation | |
Anti-inflammatory | Reduction in inflammatory markers | |
Enzyme inhibition | Interaction with target enzymes |
Case Study: Anticancer Activity
In a study examining the anticancer effects of this compound on various cancer cell lines, researchers observed significant inhibition of cell growth at concentrations ranging from 10 to 50 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of caspase activity and morphological changes in treated cells.
Case Study: Enzyme Interaction
A fragment-based screening approach identified this compound as a potent inhibitor of aspartate transcarbamoylase (ATCase), an enzyme implicated in pyrimidine biosynthesis. The compound exhibited an IC50 value of approximately 4.5 µM against Plasmodium falciparum ATCase, indicating its potential as a lead compound for antimalarial drug development .
Properties
IUPAC Name |
tert-butyl N-(3-fluoro-2-formylphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-12(2,3)17-11(16)14-10-6-4-5-9(13)8(10)7-15/h4-7H,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQRAIIYXDNFTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101159518 | |
Record name | Carbamic acid, N-(3-fluoro-2-formylphenyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101159518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086392-03-1 | |
Record name | Carbamic acid, N-(3-fluoro-2-formylphenyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086392-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(3-fluoro-2-formylphenyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101159518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1086392-03-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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